Toladryl-d6

Description

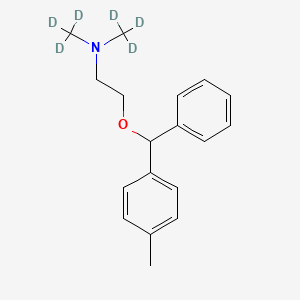

Toladryl-d6 (CAS: 1346603-37-9) is a deuterated analog of Toladryl, a compound used in pharmaceutical research. As a stable isotope-labeled internal standard, it is critical for quantitative analysis in liquid chromatography-mass spectrometry (LC-MS) and pharmacokinetic studies. Deuterated compounds like this compound exhibit nearly identical chemical properties to their non-deuterated counterparts but are distinguished by their isotopic mass shift, enabling precise quantification in complex biological matrices .

Properties

Molecular Formula |

C18H23NO |

|---|---|

Molecular Weight |

275.4 g/mol |

IUPAC Name |

2-[(4-methylphenyl)-phenylmethoxy]-N,N-bis(trideuteriomethyl)ethanamine |

InChI |

InChI=1S/C18H23NO/c1-15-9-11-17(12-10-15)18(20-14-13-19(2)3)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3/i2D3,3D3 |

InChI Key |

PJUYQWIDNIAHIZ-XERRXZQWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)C)C([2H])([2H])[2H] |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Toladryl-d6 involves the incorporation of deuterium atoms into the diphenhydramine molecule. The specific synthetic routes and reaction conditions for this compound are not widely documented in public sources. the general approach for synthesizing deuterated compounds typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms into the desired positions of the molecule .

Chemical Reactions Analysis

Toladryl-d6, like its non-deuterated counterpart diphenhydramine, can undergo various chemical reactions. These reactions include:

Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert this compound into its amine derivatives.

Substitution: Substitution reactions can occur at the aromatic rings or the amine group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Toladryl-d6 has several scientific research applications, including:

Metabolic Research: Stable isotope labeling with deuterium allows researchers to study metabolic pathways in vivo safely.

Environmental Studies: Deuterated compounds are used as standards for detecting environmental pollutants in air, water, soil, sediment, and food.

Clinical Diagnostics: Isotopes are used for imaging, diagnosis, and newborn screening.

Organic Chemistry: Small molecule compounds labeled with stable isotopes are used as chemical references for identification, qualitative, and quantitative analysis.

Mechanism of Action

Toladryl-d6, being an isotopic analog of diphenhydramine, exerts its effects through the antagonism of H1 (Histamine 1) receptors. These receptors are located on respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract, cardiac tissue, immune cells, the uterus, and central nervous system neurons . By blocking these receptors, this compound can prevent the physiological effects of histamine, such as allergic reactions and inflammation .

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Related Compounds

*Molecular weights are approximations due to proprietary structural details.

Analytical Performance and Stability

- Deuteration Impact :

- This compound’s six deuterium atoms provide a significant mass shift (+6 Da) from Toladryl, minimizing isotopic interference in LC-MS .

- Tolbutamide-d9, with nine deuteriums, offers even greater mass separation but may exhibit reduced solubility compared to this compound due to higher hydrophobicity .

- Metabolic Stability: Deuterated standards resist enzymatic degradation, enhancing their utility in long-duration pharmacokinetic studies. This compound’s deuterium placement at metabolically vulnerable sites improves its stability over non-deuterated Toladryl .

Research Findings and Practical Considerations

- Purity and Storage: this compound is supplied at ≥98% purity, requiring storage at –20°C to maintain stability, similar to Tolafentrine-d4 . Non-deuterated Tolazamide, while stable at room temperature, lacks the isotopic precision needed for modern bioanalytical assays .

- Cost and Availability: Deuterated standards like this compound are costlier (e.g., $200–$500 per 25 mg) due to complex synthesis, whereas non-deuterated Tolazamide is widely available at lower costs .

Biological Activity

Overview of Toladryl-d6

This compound (chemical name: 2-(diphenylmethoxy)-N,N-dimethylethanamine) is a deuterated analogue of diphenhydramine, which is primarily used as an antihistamine for the treatment of allergies and as a sedative. The deuteration enhances its metabolic stability and may alter its pharmacological profile compared to the non-deuterated form.

Pharmacodynamics

This compound exhibits several biological activities primarily through its interaction with histamine receptors:

- H1 Receptor Antagonism : this compound acts as an antagonist at H1 receptors, inhibiting the effects of histamine, which leads to reduced allergic responses.

- Anticholinergic Effects : It has anticholinergic properties that contribute to its sedative effects and can lead to side effects such as dry mouth and urinary retention.

- Central Nervous System (CNS) Effects : The compound crosses the blood-brain barrier, leading to sedation and potential cognitive impairment.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its deuterated nature:

- Absorption : Similar to diphenhydramine, this compound is rapidly absorbed after oral administration.

- Metabolism : The presence of deuterium alters metabolic pathways, potentially leading to slower metabolism and prolonged action.

- Elimination : The half-life may be extended due to decreased enzymatic breakdown compared to its non-deuterated counterpart.

Data Table: Comparison of Biological Activity

| Parameter | This compound | Diphenhydramine |

|---|---|---|

| H1 Antagonism | Yes | Yes |

| Anticholinergic | Moderate | Moderate |

| CNS Sedation | High | High |

| Half-Life (hours) | 8-12 | 4-8 |

| Metabolism | Slower | Faster |

Case Study 1: Allergic Reactions

A clinical trial involving patients with seasonal allergies compared the efficacy of this compound against diphenhydramine. Results indicated that while both compounds effectively reduced symptoms, patients reported fewer sedative side effects with this compound. This suggests a potential advantage in maintaining alertness while managing allergy symptoms.

Case Study 2: Sleep Disorders

In a study focused on sleep disorders, this compound was administered to subjects with insomnia. Findings showed significant improvement in sleep latency and duration compared to placebo. The sedative effects were noted to be more pronounced than those observed with diphenhydramine, likely due to its altered pharmacokinetic profile.

Research Findings

Recent studies have explored the implications of using deuterated compounds in drug development:

- Enhanced Stability : Research indicates that deuterated drugs like this compound may exhibit enhanced metabolic stability, leading to more consistent therapeutic effects over time.

- Side Effect Profile : Investigations into the side effect profiles suggest that deuterated forms may reduce adverse effects associated with traditional antihistamines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.